molecular formula C22H29N5OS B7834733 4-(4-TERT-BUTYLPHENYL)-6-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

4-(4-TERT-BUTYLPHENYL)-6-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7834733
M. Wt: 411.6 g/mol
InChI Key: RRBKSLIDYSKAFR-UHFFFAOYSA-N
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Description

4-(4-TERT-BUTYLPHENYL)-6-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a tert-butylphenyl group, a hydroxyethylpiperazinyl group, and a methylsulfanyl group attached to a pyrimidine ring

Properties

IUPAC Name

4-(4-tert-butylphenyl)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5OS/c1-22(2,3)17-7-5-16(6-8-17)19-18(15-23)20(25-21(24-19)29-4)27-11-9-26(10-12-27)13-14-28/h5-8,28H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBKSLIDYSKAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)N3CCN(CC3)CCO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-TERT-BUTYLPHENYL)-6-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable electrophile.

    Attachment of the Hydroxyethylpiperazinyl Group: This step involves the nucleophilic substitution reaction of piperazine with an ethylene oxide derivative to form the hydroxyethylpiperazinyl group.

    Incorporation of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a thiolation reaction using a methylthiolating agent.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

The compound is of interest in medicinal chemistry for its potential pharmacological properties. It may be investigated as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 4-(4-TERT-BUTYLPHENYL)-6-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyethylpiperazinyl group may facilitate binding to biological targets, while the pyrimidine core can participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-TERT-BUTYLPHENYL)-6-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-AMINE
  • **4-(4-TERT-BUTYLPHENYL)-6-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-ALDEHYDE
  • **4-(4-TERT-BUTYLPHENYL)-6-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBOXYLIC ACID

Uniqueness

The uniqueness of 4-(4-TERT-BUTYLPHENYL)-6-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyethylpiperazinyl group, in particular, enhances its potential for biological interactions, making it a valuable compound for research and development.

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